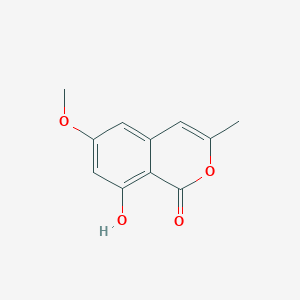

3-Methyl-6-methoxy-8-hydroxyisocoumarin

Description

Properties

IUPAC Name |

8-hydroxy-6-methoxy-3-methylisochromen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMCHKXIXROMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Bioproduction

Isolation from Fungal Sources

Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of isocoumarin (B1212949) derivatives. nih.govrsc.org These compounds have been isolated from various fungal habitats, with endophytic and marine-derived fungi being particularly rich sources. mdpi.comnih.gov

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of novel and bioactive natural products. mdpi.comnih.gov The symbiotic relationship between the fungus and its host plant is thought to stimulate the production of a diverse range of secondary metabolites, including isocoumarins. These compounds are often isolated from the fungal mycelia or the culture broth after fermentation. mdpi.com

Research Findings on Isocoumarins from Endophytic Fungi

| Fungal Genus | Host Plant | Isolated Isocoumarin Derivative(s) | Reference(s) |

| Botryosphaeria ramosa | Myoporum bontioides | botryospyrones A–D | rsc.org |

| Cephalosporium sp. | Not specified | 6,8-dihydroxy-3-methylisocoumarin | nih.gov |

| Xylaria sp. | Casearia sylvestris | 5-carboxy-6-hydroxy-3-methyl-3,4-dihydroisocoumarin | nih.gov |

The marine environment, with its unique conditions of high salinity, pressure, and competition for resources, drives the evolution of novel metabolic pathways in marine organisms. nih.gov Marine-derived fungi, isolated from various marine substrates such as sediments, algae, and invertebrates, have been shown to produce a structurally diverse array of isocoumarins, some of which are not found in their terrestrial counterparts. nih.govnih.gov

Research Findings on Isocoumarins from Marine-Derived Fungi

| Fungal Species | Marine Source | Isolated Isocoumarin Derivative(s) | Reference(s) |

| Aspergillus sp. | Mangrove plant | Asperisocoumarin G | nih.gov |

| Botryosphaeria sp. KcF6 | Fruit of mangrove Kandelia candel | 3S-5,8-dihydroxy-3-hydroxymethyldihydroisocoumarin | rsc.org |

| Phaeosphaeriopsis sp. WP-26 | Marine gastropod Strombus luhuanus | phaeosphaerins A–E, 6,8-dihydroxy-7-methoxy-3-methylisocoumarin | nih.govsemanticscholar.org |

| Penicillium sp. SCSIO 41429 | Mangrove sediment | (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-7-carboxamidelisocoumarin | mdpi.com |

Beyond endophytic and marine-derived fungi, a variety of other fungal genera are known to produce isocoumarins. A notable example is the dihydroisocoumarin analogue, 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, which has been isolated from Aspergillus caespitosus. nih.govasm.orgnih.govasm.org This compound was produced by culturing the fungus on autoclaved cracked yellow field corn, yielding approximately 140 mg per kg of corn. nih.govasm.orgasm.org The physical and spectral properties of the isolated compound were consistent with those previously published for 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin. nih.govasm.org

Occurrence in Plant Species

While fungi are a major source, isocoumarins are also found in the plant kingdom. mdpi.comresearchgate.net They are considered secondary metabolites in plants and may play a role in defense mechanisms against herbivores and pathogens. The occurrence of 3-methyl-6-methoxy-8-hydroxyisocoumarin and its derivatives has been reported in several plant species. For instance, 3-pentyl-6-methoxy-8-hydroxyisocoumarin has been identified in Xylosma longifolia and Garcinia bancana. nih.gov

Microbial and Other Biological Origins of Isocoumarins

The biosynthesis of isocoumarins is not limited to fungi and plants. These compounds have also been isolated from a range of other biological sources, including bacteria, insects, and liverworts. mdpi.comnih.govresearchgate.net The widespread distribution of isocoumarins across different biological kingdoms suggests an ancient evolutionary origin of the polyketide synthase (PKS) genes responsible for their production. nih.gov Microbial production offers a promising avenue for the sustainable and scalable synthesis of these compounds through fermentation and metabolic engineering techniques. frontiersin.org The biosynthetic pathways for many isocoumarins have been elucidated, often involving a non-reducing polyketide synthase (NR-PKS) followed by tailoring enzymes that modify the polyketide backbone to generate the final diverse structures. nih.govrsc.orgbohrium.comresearchgate.net

Isolation and Purification Methodologies

Extraction Protocols from Biological Matrices

The initial step in isolating 3-methyl-6-methoxy-8-hydroxyisocoumarin involves its extraction from the biological matrix in which it is produced. Fungal cultures, particularly species of Aspergillus and Penicillium, are common sources. nih.govasm.orgmdpi.com A widely cited method involves the cultivation of the fungus on a solid substrate, followed by solvent extraction.

A specific protocol for the production and extraction of this isocoumarin (B1212949) from Aspergillus caespitosus involves fermenting the fungus on autoclaved, cracked, yellow field corn. asm.org After a suitable incubation period, the fermented substrate is subjected to extraction with an organic solvent. While various solvents like ethyl acetate (B1210297) (EtOAc) and dichloromethane (B109758) (CH₂Cl₂) are commonly used for extracting isocoumarins, one documented procedure for this specific compound utilized benzene (B151609) for the initial extraction from the fermented corn matrix. asm.orgmdpi.com The crude extract, containing a mixture of fungal metabolites, is then concentrated to yield a residue that is carried forward for purification. asm.org

General extraction strategies for isocoumarins from fungal sources often involve the use of solvents such as ethyl acetate or acetone (B3395972) to extract the fungal material. mdpi.com The resulting crude extracts can then be partitioned between different immiscible solvents like n-hexane, chloroform (B151607) (CHCl₃), and methanol (B129727) (MeOH) to achieve a preliminary separation based on polarity. mdpi.com

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel, Preparative Thin-Layer Chromatography)

Following extraction, chromatographic methods are essential for the purification of this compound from the crude extract.

Silica Gel Column Chromatography: This is a primary and effective technique for the purification of this isocoumarin. nih.govasm.org In a documented procedure, the crude extract was first adsorbed onto silica gel. asm.org The purification was then achieved using a silica gel column packed in chloroform. The column was developed with a solvent system of 1.5% acetone in chloroform. asm.org The fraction containing the target compound was identified by its characteristic dull blue fluorescence under short-wave ultraviolet (UV) light. asm.org

Thin-Layer Chromatography (TLC): Preparative TLC is another valuable tool for the purification of isocoumarins. mdpi.com For analytical purposes, TLC is used to monitor the separation process and assess the purity of the fractions obtained from column chromatography. asm.orgnih.gov For this compound, precoated silica gel plates have been used with a developing solvent system of acetone:chloroform (15:85 vol/vol). asm.org The compound is visualized on the TLC plate as a single spot with a specific Rf value (0.88 in the cited study) that fluoresces light blue under short-wave UV light. asm.org

Other chromatographic techniques commonly employed for the separation of isocoumarins include:

Sephadex LH-20 Column Chromatography: Often used for size-exclusion chromatography to separate compounds based on their molecular size. mdpi.com

Reversed-Phase (RP-18) Column Chromatography: Separates compounds based on hydrophobicity, often using methanol-water gradients. mdpi.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with methanol:water or acetonitrile:water gradients is used for final purification steps to achieve high purity. mdpi.com

Analytical Purity Assessment Strategies

The purity and structural confirmation of the isolated this compound are established through a combination of chromatographic and spectroscopic methods.

Chromatographic Assessment: The purity of the final crystalline product can be confirmed by Thin-Layer Chromatography (TLC). A single spot on the TLC plate under visualization with UV light and a chemical spray reagent indicates a high degree of purity. asm.org For instance, when sprayed with 20% aluminum chloride (AlCl₃) in ethanol, the spot corresponding to this compound fluoresces bright blue under long-wave UV light. asm.org

Spectroscopic Analysis: The definitive identification and purity assessment rely on various spectroscopic techniques that provide information about the compound's molecular structure and mass. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for structural elucidation. nii.ac.jpnih.gov

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. researchgate.net The molecular formula for this compound is C₁₁H₁₂O₄, with a computed molecular weight of approximately 208.21 g/mol . nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. nii.ac.jp

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is often used in conjunction with chromatography for detection. asm.org

The physical properties of the purified compound, such as its crystalline form (colorless crystals from methylene (B1212753) chloride:hexane) and melting point (75-76 °C), also serve as indicators of purity. asm.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | nih.gov |

| Molecular Weight | 208.21 g/mol | nih.gov |

| Appearance | Colorless crystals | asm.org |

| Melting Point | 75 - 76 °C | nih.gov |

| IUPAC Name | 8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one | nih.gov |

Table 2: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Detection | Rf Value | Source |

|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | 1.5% Acetone in Chloroform | UV (short-wave) | N/A | asm.org |

| Thin-Layer Chromatography | Silica Gel | Acetone:Chloroform (15:85) | UV (short & long-wave), AlCl₃ spray | 0.88 | asm.org |

Biosynthetic Pathways and Genetic Basis

Polyketide Synthase (PKS) Dependent Biosynthesis

The biosynthesis of 3-Methyl-6-methoxy-8-hydroxyisocoumarin, a derivative of mellein, is a classic example of a polyketide pathway, predominantly found in fungi. nih.gov These pathways are catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Specifically, the formation of the isocoumarin (B1212949) core of this compound is dependent on a nonreducing polyketide synthase (nrPKS). nih.gov

In a unique biosynthetic collaboration, the synthesis of the precursor 6-hydroxymellein (B1220941) involves a non-reducing polyketide synthase (nrPKS), referred to as TerA, which works in conjunction with a PKS-like protein, TerB. nih.govresearchgate.net TerB provides a functional ketoreductase domain, which is crucial for the reduction of a keto group during the polyketide chain assembly. nih.govresearchgate.net This interaction between two distinct PKS-like enzymes highlights a novel mode of trans-interaction in iterative PKS systems. nih.gov

Nonreducing Polyketide Synthases (nrPKS) Architecture and Catalytic Mechanisms

Fungal non-reducing polyketide synthases are large, iterative Type I PKSs, meaning they are composed of a single polypeptide chain with multiple catalytic domains that are used repeatedly to build the polyketide backbone. nih.govresearchgate.net The typical architecture of an nrPKS involved in the synthesis of aromatic polyketides includes a series of functional domains that work in a coordinated fashion. The core set of domains includes a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). researchgate.netrsc.org Additionally, nrPKSs often contain a product template (PT) domain, which influences the cyclization of the polyketide chain, and a thioesterase (TE) or Claisen-type cyclase (CLC) domain at the C-terminus, which is responsible for releasing the final product. researchgate.netrsc.org

The catalytic mechanism is an iterative process. It begins with the loading of a starter unit, followed by successive rounds of elongation with extender units. Each elongation cycle involves a Claisen condensation reaction catalyzed by the KS domain, which extends the polyketide chain by two carbon atoms. rsc.org Unlike their highly-reducing counterparts, nrPKSs lack the domains for extensive reduction of the β-keto groups, leading to the formation of aromatic or partially reduced polyketides. nih.gov

Roles of Specific Enzymatic Domains

The biosynthesis of the pentaketide (B10854585) precursor to this compound is a carefully orchestrated process where each enzymatic domain of the nrPKS plays a critical role:

| Enzymatic Domain | Role in Biosynthesis |

| Starter Unit ACP Transacylase (SAT) | This domain is responsible for selecting and loading the initial building block, typically acetyl-CoA, onto the acyl carrier protein. |

| β-Ketoacyl Synthase (KS) | The KS domain catalyzes the crucial carbon-carbon bond-forming step in each elongation cycle through a decarboxylative Claisen condensation between the growing polyketide chain and the malonyl-CoA extender unit. researchgate.net |

| Acyl Transferase (AT) | The AT domain selects the appropriate extender unit, which is usually malonyl-CoA in the case of isocoumarin biosynthesis, and transfers it to the acyl carrier protein. researchgate.net |

| Product Template (PT) | The PT domain plays a crucial role in controlling the folding of the linear polyketide chain, thereby dictating the regiospecificity of the subsequent cyclization reactions that form the aromatic ring structure. researchgate.net |

| Acyl Carrier Protein (ACP) | The ACP domain acts as a covalent tether, holding the growing polyketide chain via a phosphopantetheine arm and presenting it to the various catalytic domains of the PKS in a sequential manner. researchgate.net |

| Methyltransferase (MT) | While not always present in the core nrPKS, a separate O-methyltransferase is essential for the final step in the biosynthesis of this compound. wikipedia.org In some PKS systems, an integrated C-methyltransferase domain can add methyl groups to the carbon backbone during chain elongation. nih.gov |

| Thioesterase (TE) | The TE domain is responsible for the final step of the PKS process, which involves the release of the completed polyketide chain from the ACP. This release often occurs concomitantly with a cyclization reaction, leading to the formation of the lactone ring characteristic of isocoumarins. researchgate.netresearchgate.net |

Acetate-Malonate Pathway Contributions

The fundamental building blocks for the biosynthesis of this compound are derived from the acetate-malonate pathway. rsc.orgmdpi.com This primary metabolic pathway provides the starter and extender units necessary for polyketide chain assembly. The starter unit is typically acetyl-CoA, while the extender units are malonyl-CoA. nih.gov Malonyl-CoA is formed from the carboxylation of acetyl-CoA. The PKS enzyme then orchestrates the sequential condensation of these units to construct the pentaketide backbone of what will become the isocoumarin ring system. nih.gov

Key Biosynthetic Intermediates and Enzymatic Transformations

The formation of this compound from the initial polyketide chain involves a series of precise enzymatic transformations. A key intermediate in this pathway is 6-hydroxymellein . nih.govwikipedia.orgnih.gov

Cyclization and Enolization Processes in Isocoumarin Formation

Following the assembly of the linear pentaketide intermediate by the PKS, the next critical step is the cyclization to form the characteristic bicyclic isocoumarin scaffold. nih.govnih.gov This process is guided by the Product Template (PT) domain of the nrPKS, which ensures the correct folding of the polyketide chain. researchgate.net The cyclization typically proceeds through a series of intramolecular aldol (B89426) condensations. nih.gov

The nascent poly-β-carbonyl chain is highly reactive and can undergo spontaneous cyclization; however, the enzymatic control exerted by the PKS ensures the formation of the correct aromatic structure. nih.gov Enolization of the β-keto groups is a key part of the aromatization process that follows the initial cyclization, leading to the stable phenolic hydroxyl groups present in the final molecule. The thioesterase (TE) domain often catalyzes the final cyclization step, which involves the formation of the lactone ring, releasing the isocoumarin product from the enzyme complex. researchgate.net

Methylation and Hydroxylation Events

The biosynthesis of this compound involves specific hydroxylation and methylation events that decorate the core isocoumarin structure. The initial polyketide chain undergoes reduction and cyclization to form the key intermediate, 6-hydroxymellein, which already contains an 8-hydroxy group. nih.govnih.gov

The final step in the biosynthesis is the methylation of the 6-hydroxy group of 6-hydroxymellein. wikipedia.org This reaction is catalyzed by the enzyme 6-hydroxymellein O-methyltransferase . wikipedia.org This enzyme utilizes S-adenosyl methionine (SAM) as the methyl donor, transferring a methyl group to the hydroxyl group at the C-6 position of the isocoumarin ring, and producing S-adenosylhomocysteine as a byproduct. wikipedia.org This specific methylation step completes the synthesis of this compound.

Genetic Characterization of Biosynthetic Gene Clusters

The biosynthesis of isocoumarin derivatives, including this compound, is rooted in the activity of a suite of genes co-located in a specific region of the fungal genome, known as a biosynthetic gene cluster. The characterization of these clusters is fundamental to understanding and potentially manipulating the production of these bioactive compounds.

Identification and Annotation of PKS Genes

At the heart of the biosynthetic machinery for this compound lies a Type I polyketide synthase (PKS). These large, multi-domain enzymes are responsible for the iterative condensation of small carboxylic acid units to form the polyketide backbone. The identification and annotation of the specific PKS gene within the BGC are the first crucial steps in deciphering the biosynthetic pathway.

Fungal PKSs are broadly categorized based on their domain architecture and the degree of reduction they impart on the growing polyketide chain. Non-reducing PKSs (NR-PKSs) are commonly involved in the biosynthesis of aromatic polyketides like isocoumarins. nih.gov Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in scanning fungal genomes to identify putative BGCs and predict the type of secondary metabolite they produce. nih.govkuleuven.be These programs identify conserved domains within the PKS protein sequence, such as the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which are essential for polyketide synthesis. nih.gov

For instance, the characterization of the PKS8 gene cluster in Fusarium mangiferae revealed its role in the production of fusamarins, a class of dihydroisocoumarins. nih.gov This was achieved through a combination of reverse genetics, untargeted metabolomics, and bioinformatic analysis, which linked the expression of the FmPKS8 gene to the accumulation of these compounds. nih.gov Similarly, phylogenetic analysis of PKS genes can provide clues about their function. By comparing the amino acid sequence of a newly identified PKS with those of characterized enzymes, researchers can infer the likely product of the biosynthetic pathway. plos.org

Table 1: Key Domains of Fungal Type I Polyketide Synthases (PKSs) Involved in Isocoumarin Biosynthesis

| Domain | Function |

| Ketosynthase (KS) | Catalyzes the condensation of acyl units. |

| Acyltransferase (AT) | Selects and loads the appropriate extender units (typically malonyl-CoA). |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. |

| Product Template (PT) | Influences the cyclization pattern of the polyketide chain. |

| Thioesterase (TE) | Catalyzes the release of the final polyketide product. |

Strategies for Activating Silent Gene Clusters: Heterologous Expression and Genome Mining

A significant challenge in the study of fungal secondary metabolites is that many BGCs are "silent" or not expressed under standard laboratory conditions. nih.govnih.gov To overcome this, scientists have developed powerful strategies to awaken these dormant pathways.

Heterologous expression has emerged as a robust technique for the functional characterization of BGCs. nih.gov This approach involves cloning the entire gene cluster, or just the PKS gene, from the native producing organism into a well-characterized host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. nih.gov The host is chosen for its genetic tractability and its relatively simple background of native secondary metabolites, which simplifies the detection of new products. Successful heterologous expression of a PKS gene and subsequent detection of the corresponding polyketide product provides definitive proof of its function. For example, the heterologous expression of a non-reducing PKS gene from a marine-derived fungus in A. nidulans led to the production of a C7-methylated isocoumarin, confirming the function of the PKS. This technique is particularly valuable for studying fungi that are difficult to cultivate or genetically manipulate. nih.govnih.gov

Genome mining leverages the ever-expanding databases of fungal genome sequences to identify novel BGCs. nih.govresearchgate.net By searching for sequences homologous to known PKS genes or other key biosynthetic enzymes, researchers can uncover previously unknown pathways. researchgate.netmdpi.com This in silico approach allows for the targeted discovery of new compounds without the need for extensive and often unfruitful random screening of fungal extracts. Once a promising BGC is identified through genome mining, its function can be verified through heterologous expression or by targeted gene knockout experiments in the native organism. mdpi.comfrontiersin.org This integrated approach of genome mining followed by experimental validation has accelerated the discovery and characterization of numerous fungal secondary metabolites. frontiersin.orgresearchgate.net

Evolutionary Insights into Fungal Polyketide Biosynthesis

The remarkable diversity of fungal polyketides, including the vast array of isocoumarin structures, is a product of extensive evolutionary innovation. The study of PKS gene phylogeny provides a window into the evolutionary history of these biosynthetic pathways.

Phylogenetic analyses of the KS domains of PKSs from various fungal species have revealed distinct evolutionary lineages corresponding to different classes of polyketides. nih.govnih.gov This suggests that the diversification of PKS genes, through processes such as gene duplication and horizontal gene transfer, has been a major driver of chemical diversity in fungi. nih.gov For instance, the evolutionary relationships between PKSs that produce different types of resorcylic acid lactones, a class of compounds related to isocoumarins, indicate a common ancestry and subsequent functional divergence. nih.gov

The modular nature of Type I PKSs, with their distinct functional domains, provides a flexible scaffold for evolutionary tinkering. Mutations, domain swapping, and even the loss or gain of entire domains can lead to the production of novel polyketide structures. amanote.com Understanding these evolutionary relationships not only provides fundamental knowledge about the origins of fungal chemical diversity but can also guide synthetic biology efforts to engineer novel PKSs for the production of new-to-nature compounds.

Chemical Synthesis Strategies

Total Synthesis Approaches for 3-Methyl-6-methoxy-8-hydroxyisocoumarin and Structurally Related Isocoumarins

The total synthesis of naturally occurring isocoumarins, including those structurally related to this compound, is a significant area of research due to their diverse biological activities. nii.ac.jp Synthetic strategies often aim to build the bicyclic isocoumarin (B1212949) core and then introduce or modify functional groups.

One notable approach involves a palladium-catalyzed carbonylation and trapping with an O-enolate to construct the 6,8-dialkoxyisocoumarin framework. nii.ac.jp This methodology was successfully applied to the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a compound with a similar substitution pattern. The synthesis begins with a commercially available precursor like 3,5-dimethoxyphenylacetic acid, which is converted to an aldehyde. A Grignard reaction followed by ortho-iodination and oxidation yields a key iodoketone intermediate. The crucial palladium-catalyzed carbonylation of this intermediate effectively closes the lactone ring. A final selective demethylation at the C-8 position, often directed by the adjacent carbonyl group using reagents like boron trichloride (B1173362) (BCl₃), yields the desired 8-hydroxy-6-methoxy isocoumarin structure. nii.ac.jp The electron-donating methoxy (B1213986) groups on the aromatic ring have been observed to enhance the reactivity in the palladium-catalyzed oxidative addition step. nii.ac.jp

Another strategy focuses on the synthesis of the closely related fungal metabolite, 6,8-dimethoxy-3-methylisocoumarin. acs.org These syntheses highlight the common challenges and solutions in constructing such molecules, providing a blueprint for accessing this compound. Furthermore, late-stage C-H oxidation reactions represent a powerful tool for introducing hydroxyl groups onto the aromatic ring, which could be applied to access the isocoumarin lactone substructure in complex natural products. acs.org

Synthetic Routes to the Isocoumarin Scaffold

The construction of the fundamental isocoumarin ring system is the cornerstone of synthesizing derivatives like this compound. Various methods have been developed, often relying on the cyclization of functionalized benzene (B151609) derivatives.

Homophthalic acid and its anhydride (B1165640) are versatile and widely used starting materials for isocoumarin synthesis. plu.mxresearchgate.netgoogle.com These precursors contain the necessary carboxylic acid and acetic acid moieties attached to a benzene ring, primed for cyclization.

The reaction of homophthalic anhydride with various reagents can lead to a diverse range of isocoumarin derivatives. plu.mxmetu.edu.tr For example, condensation of homophthalic anhydride with aromatic aldehydes in the presence of a base can yield 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acids. google.com Another route involves the conversion of homophthalic anhydrides to 2-carboxyphenylacetates (half-esters) through methanolysis, followed by reduction to yield 3,4-dihydroisocoumarins. google.com The reaction of homophthalic acid with reagents like thionyl chloride/DMF or ethyl chloroformate/NEt₃ can also produce various unusual isocoumarin structures, demonstrating the versatility of this starting material. researchgate.netmetu.edu.trdntb.gov.ua Furthermore, the reaction of homophthalates with anhydrides under basic conditions can form 4-carboxy-3-yl-isocoumarins, which can then be decarboxylated to the corresponding 3-substituted isocoumarins. google.com

Ring closure to form the lactone is a critical step in isocoumarin synthesis, typically achieved through condensation and cyclodehydration reactions. One of the classic methods for synthesizing coumarins (isomers of isocoumarins) is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism proceeds through transesterification followed by intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org While directly applied to coumarins, the principles of acid-catalyzed intramolecular cyclization and dehydration are fundamental to many isocoumarin syntheses as well.

Modern methods often employ transition-metal catalysis to achieve efficient cyclization. researchgate.netnih.gov For instance, rhodium(III)-catalyzed C–H activation and annulation cascades provide a powerful route to the isocoumarin scaffold. nih.gov Other metal-catalyzed cross-coupling and cyclization reactions of appropriately difunctionalized arenes with alkynes are also widely used. nih.gov These reactions often proceed via intramolecular cyclization of intermediates such as 2-alkenyl benzoic acids or o-alkynylbenzoates. nih.gov The final step is typically a dehydration event that forms the stable aromatic lactone ring. wikipedia.org

Regioselective Functionalization and Derivatization Techniques

Achieving the correct substitution pattern, such as the 6-methoxy and 8-hydroxy groups in the target molecule, requires precise control over the reaction's regioselectivity. Several advanced methods have been developed for the regioselective synthesis and functionalization of isocoumarins.

Iridium(III)-catalyzed oxidative cyclization of benzoic acids with propargyl alcohols allows for the synthesis of substituted isocoumarins in a highly regioselective manner. nih.gov This approach demonstrates excellent functional group tolerance. Similarly, ruthenium(II) complexes have been used to catalyze the regioselective annulation of N-methylpyrrole-2-carboxylic acid and N-methylindole-3-carboxylic acid with alkynes, producing fused isocoumarin systems. ias.ac.in

Other techniques involve the introduction of functional groups onto a pre-formed isocoumarin ring or its precursors. A hypervalent iodine-mediated electrophilic thio/selenocyanation provides a metal-free, regioselective route to C4-functionalized isocoumarins from o-alkynylbenzoates. nih.gov This method differs from direct C-H functionalization and allows for the construction of the functionalized isocoumarin framework in one step. The synthesis of a 5-chloro analog of a natural isocoumarin was achieved through the chlorination of an ethyl 2-(2-ethoxy-2-oxoethyl)-4,6-dimethoxybenzoate precursor, followed by hydrolysis, conversion to an anhydride, condensation, and finally regioselective demethylation to yield the desired 5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin. nih.gov These examples underscore the importance of catalyst and reagent control in directing functionalization to specific positions on the isocoumarin core. nih.govnih.govnih.gov

Stereoselective Synthesis of Isocoumarin Enantiomers

Many biologically active natural products are chiral, and their activity is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for synthesizing isocoumarin enantiomers is of great importance.

One effective strategy for producing enantioenriched 3,4-dihydroisocoumarins is through asymmetric hydroformylation. nih.gov For example, the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin can be achieved from ethyl 2-vinylbenzoate using a rhodium catalyst with a specific chiral ligand (BIBOP type). The reaction produces an enantioenriched aldehyde, which then undergoes in situ lactonization during a reduction step to yield the target dihydroisocoumarin with a high enantiomeric ratio. nih.gov This method is advantageous as it builds the stereocenter and the heterocyclic ring concurrently from an acyclic precursor.

Another approach involves the asymmetric hydrogenation of a pre-formed isocoumarin. This method was used to create 4-methyl-3,4-dihydroisocoumarin, though it requires the prior construction of the bicyclic ring structure. nih.gov The isolation of isocoumarin enantiomers from natural sources and their characterization using techniques like chiral HPLC-CD analysis and quantum chemical calculations further highlights the significance of stereochemistry in this class of compounds. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the structure of 3-methyl-6-methoxy-8-hydroxyisocoumarin, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to its unique structural features. These include signals for a methyl group, a methylene (B1212753) group, a methine proton adjacent to an oxygen atom, aromatic protons, a methoxy (B1213986) group, and a hydroxyl proton. Similarly, the ¹³C NMR spectrum reveals the presence of all eleven carbon atoms in the molecule, including a carbonyl carbon, aromatic carbons, and aliphatic carbons.

Data from a study by Schroeder and Stipanovic in 1975, which reported the production of this compound by Aspergillus caespitosus, provided early insights into its NMR characteristics. The chemical shifts observed were consistent with the proposed isocoumarin (B1212949) structure. A more recent study by Lin et al. in 2020, where 6-methoxymellein (B1196672) was isolated from carrots, provided further detailed NMR data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |

|---|---|---|

| 3 | 4.80, m | 75.7 |

| 4 | 2.88, m | 34.9 |

| 5 | 6.35, d (2.3) | 102.6 |

| 6 | - | 167.7 |

| 7 | 6.45, d (2.3) | 107.1 |

| 8 | - | 164.5 |

| 4a | - | 143.4 |

| 8a | - | 100.0 |

| 1 | - | 169.1 |

| 3-CH₃ | 1.54, d (6.4) | 20.1 |

| 6-OCH₃ | 3.87, s | 55.8 |

| 8-OH | 11.20, s | - |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

To establish the precise connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the coupling relationships between adjacent protons. For instance, correlations are observed between the methine proton at H-3 and the methylene protons at H-4, as well as the methyl protons of the 3-methyl group, confirming this part of the structure. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound include:

The methine proton at H-5 shows correlations to carbons at C-4a, C-7, and C-8a. mdpi.com

The methylene protons at H-4 show correlations to C-3, C-4a, C-5, and C-8a. mdpi.com

The protons of the methoxy group show a correlation to the carbon at C-6, confirming its position on the aromatic ring. mdpi.com

The methyl protons at 3-CH₃ show correlations to C-3 and C-4.

These multidimensional NMR experiments collectively provide irrefutable evidence for the planar structure and connectivity of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms its molecular formula as C₁₁H₁₂O₄.

The calculated monoisotopic mass of this compound is 208.0736 g/mol , and experimental measurements from various studies are in close agreement with this theoretical value.

Electron Ionization Mass Spectrometry (EI-MS) provides insight into the fragmentation pattern of the molecule, which can further support the proposed structure. Common fragmentation patterns for isocoumarins involve the loss of small molecules such as CO, CO₂, and fragments from the aliphatic portion of the molecule. A study on the differential compositions of Cinnamomi Ramulus and Cinnamomi Cortex identified 6-methoxymellein and reported its fragmentation pattern, which included characteristic ions that help in its identification. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Ion/Fragment | Observed m/z |

|---|---|

| [M+H]⁺ | 209.0804 |

| [M-H]⁻ | 207.0663 |

| [M+Na]⁺ | 231.0628 |

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound displays several key absorption bands that are consistent with its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3400 | O-H stretching (phenolic hydroxyl) |

| ~2930 | C-H stretching (aliphatic) |

| ~1697 | C=O stretching (lactone carbonyl) |

| ~1645 | C=C stretching (aromatic) |

The presence of a strong absorption band for the lactone carbonyl group and a broad band for the hydroxyl group are particularly diagnostic for the isocoumarin scaffold.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

This compound possesses a chiral center at the C-3 position, meaning it can exist as two enantiomers, (R) and (S). Determining the absolute configuration of the naturally occurring or synthesized enantiomer is crucial. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

For isocoumarin derivatives, the sign of the Cotton effects in the ECD spectrum can often be correlated with the absolute configuration at the chiral center. While specific experimental ECD data for this compound is not always detailed in every publication, the absolute configuration of related natural isocoumarins has been successfully determined using this method. nih.govresearchgate.net The comparison of the experimental ECD spectrum with the calculated spectra for both the (R) and (S) enantiomers allows for an unambiguous assignment of the absolute stereochemistry. For instance, a negative Cotton effect around 259 nm in similar dihydroisocoumarins has been correlated with an R configuration at C-3. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-methoxymellein |

| (R)-6-methoxymellein |

Biological Activities and Mechanistic Investigations in Vitro Models

Antimicrobial Activity Profile

3-Methyl-6-methoxy-8-hydroxyisocoumarin, a phytoalexin found in carrots, demonstrates a broad spectrum of antimicrobial properties. Phytoalexins are low molecular weight compounds produced by plants in response to microbial infection or other stressors, serving as a key component of their active defense mechanisms. nih.govresearchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research has indicated that 6-methoxymellein (B1196672) is inhibitory to a wide array of bacteria. researchgate.net The compound generally exhibits greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net This differential activity is a common feature among many natural antimicrobial compounds and is often attributed to the structural differences in the bacterial cell wall. However, specific data regarding the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against specific bacterial strains were not detailed in the reviewed literature, precluding the creation of a quantitative data table.

Antifungal Efficacy against Phytopathogenic and Opportunistic Fungi

The antifungal properties of 6-methoxymellein are well-documented, particularly in the context of plant pathology. As a phytoalexin, it is produced by carrots in response to fungal elicitors and contributes to resistance against various pathogens. nih.govresearchgate.netwikipedia.org It has demonstrated inhibitory activity against a range of yeasts and moulds. researchgate.net

Studies have shown that 6-methoxymellein inhibits conidia germination in certain fungal species, including Botrytis cinerea, a common plant pathogen. nih.govresearchgate.net Mellein analogues, including 6-methoxymellein, have also displayed antifungal activity against Eurotium repens and Ustilago violacea. nih.gov Despite these findings, specific MIC or Minimum Fungicidal Concentration (MFC) values from the surveyed scientific literature are not available, which prevents a quantitative summary in a data table format.

Cytotoxic Effects in Cellular Models (Non-Clinical Context)

In the context of non-clinical cellular models, 6-methoxymellein has been investigated for its effects on cancer cells, particularly breast cancer. Research demonstrates that this compound can suppress the growth and proliferation of human breast cancer cell lines. nih.govnih.govmdpi.com

Treatment with 6-methoxymellein induced a suppression of proliferation in both MDA-MB-231 and MCF-7 breast cancer cells after 24 hours of exposure. mdpi.com The inhibitory effect was observed to be concentration-dependent. mdpi.com Furthermore, the compound was found to inhibit cell migration and colony formation, key processes in cancer progression. nih.gov

Mechanistic studies suggest that 6-methoxymellein targets breast cancer stem cells (BCSCs). nih.govnih.gov It was shown to reduce the proportion of the CD44+/CD24- cell subpopulation, which is a characteristic marker for BCSCs, in MDA-MB-231 cells. nih.gov The underlying mechanism appears to involve the regulation of the NF-κB signaling pathway. nih.govnih.govmdpi.com Specifically, 6-methoxymellein reduces the nuclear localization of the NF-κB subunits p65 and p50. nih.gov This action subsequently leads to a decrease in the transcription and secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which are known to be regulated by NF-κB and play a role in the tumor microenvironment. nih.govnih.gov

Table 1: Cytotoxic Activity of 6-Methoxymellein on Breast Cancer Cell Lines

| Cell Line | Concentration for Proliferation Suppression | Duration of Treatment |

|---|---|---|

| MDA-MB-231 | >0.8 mM | 24 hours |

| MCF-7 | >0.5 mM | 24 hours |

Data sourced from a study by Lee et al. (2020) mdpi.com

Enzyme Inhibition and Modulatory Activities

Inhibition of Acetylcholinesterase and Proteases

Based on a comprehensive review of the available scientific literature, there is currently no published data demonstrating the direct inhibitory activity of this compound against acetylcholinesterase or various proteases.

Cyclooxygenase (COX) Pathway Modulation

While direct inhibition of cyclooxygenase (COX) enzymes by 6-methoxymellein has not been reported, studies have elucidated its modulatory effects on key inflammatory signaling pathways that are closely linked to COX expression and function. The compound's activity is centered on the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.govnih.gov

Research has shown that 6-methoxymellein inhibits the nuclear localization of the NF-κB p65 and p50 subunits. nih.gov The activation and translocation of NF-κB to the nucleus are pivotal steps for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. By sequestering NF-κB in the cytoplasm, 6-methoxymellein effectively downregulates this inflammatory cascade. nih.gov

A direct consequence of this NF-κB inhibition is the reduced transcription and secretion of the pro-inflammatory cytokines IL-6 and IL-8. nih.govnih.gov These cytokines are known to be potent inducers of the inflammatory response and are often associated with the upregulation of the COX-2 pathway. Therefore, by modulating the NF-κB/cytokine axis, 6-methoxymellein indirectly influences the cellular environment in which the COX pathway operates.

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

The inhibition of glycosidase enzymes, particularly α-glucosidase, is a critical therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govsemanticscholar.org Research into the isocoumarin (B1212949) class of compounds has identified significant α-glucosidase inhibitory (AGI) activity. semanticscholar.org

While direct studies on this compound are limited, research on structurally similar isocoumarins isolated from Agrimonia pilosa provides valuable insights. For instance, agrimonolide (B1665657) and desmethylagrimonolide have demonstrated strong AGI activities. semanticscholar.org Kinetic analysis revealed that these isocoumarins act as non-competitive inhibitors of α-glucosidase. semanticscholar.org Structure-activity relationship studies suggest that the aglycone forms of isocoumarins possess more potent AGI activity than their glycoside counterparts. semanticscholar.org

Furthermore, studies on synthetic analogs have explored the influence of substituents on activity. The replacement of a chlorine atom at the C6 position with a methoxy (B1213986) group in certain analogs was found to generally decrease α-glucosidase inhibitory activity, suggesting that the specific substitution pattern on the isocoumarin core is crucial for its interaction with the enzyme's active site. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Related Isocoumarin Compounds

| Compound | IC₅₀ (µM) | Inhibition Type | Source Organism |

|---|---|---|---|

| Agrimonolide | 24.2 | Non-competitive | Agrimonia pilosa L. |

| Desmethylagrimonolide | 37.4 | Non-competitive | Agrimonia pilosa L. |

Data sourced from studies on related isocoumarin compounds to provide context for potential activity. semanticscholar.org

Phosphodiesterase and Topoisomerase Inhibition

Phosphodiesterases (PDEs) and topoisomerases are key enzymes involved in cellular signaling and DNA replication, respectively, making them important targets in drug discovery. nih.govnih.gov PDEs regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), and their inhibitors have applications in treating a range of conditions, including COPD, erectile dysfunction, and inflammatory diseases. nih.gov Topoisomerase inhibitors, which interfere with DNA metabolism, are a cornerstone of cancer chemotherapy. nih.govmdpi.com

Currently, there is a lack of specific research data detailing the inhibitory effects of this compound on either phosphodiesterase or topoisomerase enzymes. While various natural and synthetic compounds, including other heterocyclic structures, have been identified as potent inhibitors of these enzymes, the potential of this specific isocoumarin derivative remains an uninvestigated area. nih.govmdpi.com Further research is required to determine if this compound shares the inhibitory potential observed in other classes of natural products against these crucial enzymatic targets.

Antioxidant and Free Radical Scavenging Potentials

Isocoumarins as a chemical class are recognized for their potential to act as antioxidants by scavenging free radicals, which can mitigate oxidative stress implicated in various chronic diseases. ontosight.ai The antioxidant capacity of phenolic compounds like this compound is significantly influenced by their molecular structure, particularly the presence and position of hydroxyl and methoxy groups on the aromatic ring. researchgate.netmdpi.com

The hydroxyl (-OH) group at the C-8 position and the methoxy (-OCH₃) group at the C-6 position are expected to contribute to the molecule's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.gov The presence of these electron-donating groups can enhance the stability of the resulting phenoxyl radical, thereby improving its scavenging efficiency. mdpi.comnih.gov Studies on various coumarin (B35378) and isocoumarin derivatives have consistently shown that phenolic hydroxyl groups are key to their antioxidant and radical scavenging activities. ontosight.aimdpi.com The combined electronic effects of the hydroxyl and methoxy substituents on the benzopyran ring system of this compound suggest a theoretical potential for free radical scavenging activity. researchgate.netmdpi.com

Table 2: Influence of Functional Groups on Antioxidant Activity of Phenolic Compounds

| Functional Group | Position | General Effect on Activity |

|---|---|---|

| Hydroxyl (-OH) | Aromatic Ring | Generally increases radical scavenging potential. mdpi.com |

| Methoxy (-OCH₃) | Aromatic Ring | Can slightly improve DPPH scavenging but may diminish ABTS scavenging in some systems. mdpi.com |

This table provides a generalized summary based on structure-activity relationship studies of coumarins and other phenolics.

Phytotoxicity and Plant Growth Regulation Effects

Other Diverse Biological Activities (e.g., Antiallergic, Immunomodulatory, Antimalarial, Insecticidal)

The isocoumarin scaffold is found in numerous natural products that exhibit a wide array of biological functions. However, dedicated studies into the antiallergic, immunomodulatory, antimalarial, and insecticidal properties of this compound are sparse. While research on other classes of natural products has identified compounds with potent antimalarial activity, for example, the investigation of this specific isocoumarin for such effects has not been documented. nih.gov The broad screening of this compound against various biological targets is necessary to uncover any potential activities in these diverse areas.

In Vitro Studies on Cellular Mechanisms of Action

Elucidation of Molecular Targets

Based on the available in vitro evidence for structurally related compounds, the primary molecular target elucidated for the isocoumarin class is the enzyme α-glucosidase. semanticscholar.org The non-competitive inhibition mechanism observed for compounds like agrimonolide suggests that they bind to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. semanticscholar.org This indicates that α-glucosidase is a key molecular target for the potential antihyperglycemic effects of certain isocoumarins.

Additionally, the inherent chemical structure of this compound, featuring phenolic hydroxyl and methoxy groups, points towards reactive oxygen species (ROS) and other free radicals as molecular targets for its antioxidant activity. ontosight.aimdpi.com The mechanism of action would involve the neutralization of these radicals through hydrogen atom or electron transfer. mdpi.com Direct molecular targets related to other activities like phosphodiesterase or topoisomerase inhibition have not been identified for this compound.

Structure Activity Relationship Sar Studies of 3 Methyl 6 Methoxy 8 Hydroxyisocoumarin and Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity of isocoumarin (B1212949) derivatives is highly dependent on the nature and position of substituents on the benzopyranone core. Variations in these substituents can significantly impact the compound's interaction with biological targets, thereby modulating its potency and selectivity.

The core structure of 3-methyl-6-methoxy-8-hydroxyisocoumarin presents several key positions for chemical modification: the C-3 methyl group, the C-6 methoxy (B1213986) group, and the C-8 hydroxyl group. Research on related isocoumarin and coumarin (B35378) systems has provided insights into how alterations at these and other positions can affect biological outcomes, such as antimicrobial, antifungal, and anticancer activities. researchgate.netrsc.org

The Role of the C-3 Substituent: The substituent at the C-3 position of the isocoumarin ring plays a critical role in determining the compound's biological activity. The presence of a small alkyl group, such as the methyl group in this compound, is often associated with notable biological effects. nih.gov Modifications at this position can lead to significant changes in potency. For instance, increasing the lipophilicity of the C-3 substituent can, in some cases, enhance antifungal activity. However, the optimal size and nature of this substituent are often specific to the biological target. nih.gov

The Impact of Aromatic Ring Substituents (C-6 and C-8): The substitution pattern on the aromatic ring is a key determinant of the biological activity of isocoumarins. The methoxy group at C-6 and the hydroxyl group at C-8 in the target molecule are particularly important.

Hydroxyl Group (C-8): The presence of a hydroxyl group, particularly at the C-8 position, is often critical for the biological activity of isocoumarins. This hydroxyl group can act as a hydrogen bond donor, facilitating interactions with biological targets. rsc.org For example, 8-hydroxyisocoumarins have been noted for their potential biological activities. ontosight.ai The phenolic nature of this group also suggests potential antioxidant properties through free radical scavenging.

| Substituent Position | Original Group in this compound | Variation | General Impact on Biological Activity | Example of Affected Activity |

|---|---|---|---|---|

| C-3 | Methyl (-CH3) | Longer alkyl chains | May increase lipophilicity and antifungal activity up to a certain chain length. | Antifungal |

| C-3 | Methyl (-CH3) | Aryl groups | Can introduce new interactions (e.g., π-π stacking) and alter selectivity. | Anticancer |

| C-6 | Methoxy (-OCH3) | Hydroxy (-OH) | Increases polarity, may alter solubility and hydrogen bonding capabilities. | Antioxidant |

| C-6 | Methoxy (-OCH3) | Halogens (e.g., -Cl, -Br) | Can enhance lipophilicity and cell permeability, potentially increasing potency. | Antimicrobial |

| C-8 | Hydroxy (-OH) | Methoxy (-OCH3) | Reduces hydrogen bonding potential, may decrease activity if H-bonding is crucial for target interaction. | Enzyme inhibition |

| C-8 | Hydroxy (-OH) | Removal of substituent | Often leads to a significant loss of activity, highlighting its importance. | General bioactivity |

Correlating Stereochemical Features with Bioactivity Profiles

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with chiral biological macromolecules such as enzymes and receptors. In the case of this compound, the C-3 position is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-3-methyl-6-methoxy-8-hydroxyisocoumarin and (S)-3-methyl-6-methoxy-8-hydroxyisocoumarin.

The biological activities of these enantiomers are often different. One enantiomer may exhibit high potency against a specific target, while the other may be significantly less active or even inactive. This stereoselectivity arises from the specific spatial orientation required for optimal binding to the active site of a biological target.

While specific studies detailing the distinct bioactivities of the individual enantiomers of this compound are not extensively documented in the public domain, the principle of stereospecificity is well-established for dihydroisocoumarin derivatives. For instance, the synthesis of dihydroisocoumarin fragments of biologically active natural products often requires stereoselective methods to obtain the desired biologically active isomer. nih.govresearchgate.net The different spatial arrangement of the methyl group at C-3 in the (R) and (S) enantiomers will lead to different steric and hydrophobic interactions within a chiral binding pocket.

The synthesis of enantiomerically pure 3-substituted 3,4-dihydroisocoumarins is an active area of research, employing various asymmetric synthesis strategies. researchgate.net This focus underscores the recognized importance of obtaining single enantiomers for pharmacological evaluation. It is plausible that for this compound, one enantiomer is responsible for the majority of any observed biological activity. A detailed investigation into the bioactivity of the individual (R) and (S) isomers would be necessary to fully elucidate the stereochemical requirements for its biological action.

Future Research Directions and Translational Perspectives

Discovery of Novel Isocoumarin (B1212949) Analogues from Underexplored Bioresources

The natural world remains a vast and largely untapped reservoir of novel chemical structures. Researchers are increasingly turning to underexplored biological niches to find new isocoumarin analogues with unique properties. Marine-derived fungi, in particular, have emerged as a prolific source. For instance, a chemical investigation of the marine fungus Paraphoma sp. led to the isolation of nine new secondary metabolites, including six novel isocoumarin analogues. nih.govnih.gov Among these were compounds like 7-hydroxyoospolactone and parapholactone, as well as paraphamides A-C, which feature a rare skeleton of an isocoumarin coupled with phenylethylamine. nih.govnih.gov

These discoveries highlight the chemical diversity that can be uncovered from unique environments. The antibacterial activity of some of these new compounds against Staphylococcus aureus underscores the potential of marine ecosystems to yield medically relevant molecules. nih.govnih.gov Foliar endophytic fungi, which live within the tissues of plants, also represent a promising and underexplored resource for discovering bioactive isocoumarins that could have applications in medicine and agriculture. researchgate.net

Table 1: Examples of Novel Isocoumarin Analogues from Underexplored Bioresources

| Compound Name | Source Organism | Observed Biological Activity | Reference |

|---|---|---|---|

| 7-hydroxyoospolactone | Paraphoma sp. (Marine-derived fungus) | Antibacterial against S. aureus (MIC 12.5 µg/mL) | nih.gov |

| Parapholactone | Paraphoma sp. (Marine-derived fungus) | Antibacterial against S. aureus (MIC 12.5 µg/mL) | nih.gov |

| Paraphamide A | Paraphoma sp. (Marine-derived fungus) | A rare isocoumarin coupled with phenylethylamine | nih.govnih.gov |

| Fusariumin | Fusarium sp. (Fungus) | Growth inhibitory activity against brine shrimp | nii.ac.jp |

Advancements in Synthetic Biology for Sustainable Production and Diversification

While natural sources are excellent for discovery, relying on them for large-scale production can be unsustainable and yield-limited. Synthetic biology offers a powerful alternative for the sustainable and scalable production of isocoumarins. By identifying and transferring the biosynthetic gene clusters (BGCs) responsible for isocoumarin production into robust microbial hosts, researchers can create cellular factories for these compounds.

A key strategy involves the heterologous expression of polyketide synthase (PKS) genes, which are central to isocoumarin biosynthesis. For example, the expression of a nonreducing PKS gene from Penicillium crustosum in the fungal host Aspergillus nidulans resulted in the production of a primary isocoumarin product. rsc.org Interestingly, the host's own enzymes further modified this product, creating new hydroxylated and methylated derivatives. rsc.org This highlights a dual benefit of synthetic biology: not only can it scale up production, but it can also generate novel analogues through the inherent metabolic pathways of the host organism. Understanding the specific gene clusters, such as the PKS8 cluster responsible for producing dihydroisocoumarin derivatives in Fusarium, is crucial for these engineering efforts. nih.gov

High-Throughput Screening and Computational Approaches for Drug Discovery Lead Identification

Identifying the most promising drug candidates from a vast library of natural or synthetic compounds requires efficient screening methods. High-throughput screening (HTS) utilizes automated robotics and data processing to test millions of compounds against a biological target in a short period, dramatically accelerating the initial stages of drug discovery. youtube.com This technology can be adapted to screen for isocoumarins that modulate specific enzymes or cellular pathways, helping to pinpoint lead compounds for further development. nih.govmdpi.com HTS platforms significantly reduce the time and cost associated with traditional screening, making the discovery process more efficient. recipharm.com

Complementing HTS are computational approaches, which use computer simulations and modeling to predict the therapeutic potential of molecules. mdpi.comnih.gov These in silico methods are integral to modern drug discovery and can be applied effectively to isocoumarin research. researchgate.net

Table 2: Computational Approaches in Isocoumarin Drug Discovery

| Computational Method | Description | Application for Isocoumarins |

|---|---|---|

| Virtual Screening | Docking large libraries of compounds against a 3D protein target structure to identify potential binders. mdpi.com | Rapidly screen virtual libraries of isocoumarin derivatives against cancer targets or microbial enzymes to prioritize candidates for synthesis and testing. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, estimating binding affinity. researchgate.net | Elucidate how specific isocoumarins bind to their protein targets, guiding the design of more potent and selective analogues. |

| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov | Predict the activity of novel, unsynthesized isocoumarin structures, helping to focus synthetic efforts on the most promising candidates. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the compound-target complex over time. researchgate.net | Analyze the stability of isocoumarin-protein interactions and understand the molecular basis of their mechanism of action. |

In-Depth Molecular and Cellular Mechanistic Studies

A fundamental aspect of future research is to gain a deeper understanding of how isocoumarins exert their biological effects at the molecular and cellular levels. Preclinical studies have shown that these compounds can influence multiple critical processes involved in cancer progression. nih.gov

Key areas of mechanistic investigation include:

Induction of Cell Death: Isocoumarins have been shown to induce apoptosis (programmed cell death) and autophagy. nih.gov Some studies suggest they can increase the generation of reactive oxygen species (ROS) and activate critical signaling pathways like p53, which helps control cell proliferation. nih.gov

Cell Cycle Regulation: The ability of these compounds to halt the cell cycle is a crucial aspect of their potential anticancer activity. nih.gov

Enzyme Inhibition: Certain isocoumarins have been identified as inhibitors of specific enzymes. For example, some act as inhibitors of carbonic anhydrase isoforms, such as CA IX and XII, which are involved in tumor biology. tandfonline.com The proposed mechanism involves the hydrolysis of the isocoumarin's lactone ring by the enzyme's esterase activity to form an inhibitory compound. tandfonline.com

Multi-Targeting Capabilities: A significant advantage of natural products like isocoumarins is their ability to interact with multiple signaling pathways simultaneously. nih.gov This multi-target approach could offer a strategic advantage over single-target therapies, which are often susceptible to drug resistance. nih.gov Further research will focus on identifying these pathways and understanding how isocoumarins modulate them to achieve their therapeutic effects, including anti-inflammatory and immunomodulatory actions. nih.govnih.gov

By elucidating these mechanisms, scientists can better predict the therapeutic applications of compounds like 3-Methyl-6-methoxy-8-hydroxyisocoumarin and design next-generation analogues with improved efficacy and specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-Methyl-6-methoxy-8-hydroxyisocoumarin?

- Methodology :

- Synthesis : Adapt protocols from structurally similar coumarins, such as refluxing with acetic anhydride (Ac₂O) and potassium acetate (CH₃CO₂K) for methoxy group introduction, followed by acid hydrolysis (e.g., HCl/MeOH) for deprotection .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or HPLC (C18 column, gradient elution with acetonitrile/water) to achieve >95% purity. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Key Considerations : Monitor reaction progress with TLC (silica gel, UV visualization) and optimize stoichiometry to minimize byproducts like unsubstituted coumarins.

Q. How should researchers design initial pharmacological screening for this compound?

- Methodology :

- Target Identification : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like cyclooxygenase (COX) or cytochrome P450, based on structural analogs such as 6-methoxy-7-hydroxycoumarin .

- In Vitro Assays : Screen for anti-inflammatory (COX inhibition), antioxidant (ORAC assay), or antimicrobial (MIC against Gram+/Gram– bacteria) activity. Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate replicates.

- Key Considerations : Standardize compound solubility using DMSO/PBS mixtures and confirm stability under assay conditions via UV-Vis spectroscopy.

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- Structural Confirmation : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with IR spectroscopy (to confirm hydroxyl/methoxy groups) and X-ray crystallography for absolute configuration .

- Purity Assessment : Use HPLC-DAD (diode array detection) to detect impurities and quantify yield.

- Key Considerations : Cross-validate spectral data with literature values for related coumarins to resolve ambiguities in peak assignments.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

- Methodology :

- Data Reconciliation : Compare assay conditions (e.g., pH, temperature, solvent systems) across studies. For example, antioxidant efficacy in ORAC assays may vary due to radical source (ABAP vs. AAPH) or Trolox calibration .

- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and assess inter-study variability.

- Key Considerations : Replicate conflicting experiments under controlled conditions and validate compound stability during assays .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Derivatization : Synthesize analogs with modifications at the 3-methyl, 6-methoxy, or 8-hydroxy positions. For example, replace methoxy with ethoxy to assess steric effects .

- Activity Profiling : Test derivatives in dose-response assays (e.g., IC₅₀ determination for enzyme inhibition) and correlate substituent effects with computational parameters (e.g., Hammett constants).

- Key Considerations : Use QSAR models to predict bioactivity and prioritize synthetic targets.

Q. What in vivo models are appropriate for pharmacokinetic studies of this compound?

- Methodology :

- ADMET Profiling : Conduct bioavailability studies in rodents (oral/IP administration) with LC-MS/MS quantification of plasma concentrations. Assess hepatic metabolism using microsomal assays .

- Toxicity Screening : Perform acute toxicity tests (OECD Guideline 423) and histopathological analysis of liver/kidney tissues.

- Key Considerations : Compare pharmacokinetic parameters (t₁/₂, Cmax) with structurally similar coumarins to identify metabolic bottlenecks.

Safety and Compliance

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- Risk Mitigation : Follow guidelines for coumarin derivatives, including PPE (gloves, goggles), fume hood use, and spill containment with inert adsorbents .

- Emergency Response : For inhalation exposure, administer oxygen and seek immediate medical attention; for skin contact, wash with soap/water for 15 minutes .

Data Presentation and Reproducibility

Q. How should researchers present complex data (e.g., antioxidant mechanisms) in publications?

- Methodology :

- Visualization : Use cyclic voltammetry (CV) plots to illustrate oxidation potentials and radical scavenging mechanisms. Limit chemical structures in figures to 2–3 key compounds .

- Reproducibility : Include detailed supplemental materials (e.g., NMR spectra, assay raw data) and reference protocols like ORAC or ESR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.